![molecular formula C8H10N2O3 B430267 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 36980-95-7](/img/structure/B430267.png)
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Description
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as 5-Acetyl-1,3-dimethylbarbituric Acid, is a chemical compound with the molecular formula C8H10N2O4 .
Molecular Structure Analysis
The molecular structure of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione include a molecular weight of 198.18 g/mol . It has a melting point of 99 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . The compound is solid and white to off-white in color .Scientific Research Applications
Synthetic Chemistry Applications
5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives have been extensively studied in the context of synthetic organic chemistry. For example, Kinoshita et al. (1992) explored the synthesis of bromosubstituted derivatives of 5-nitro-2,4(1H,3H)-pyrimidinedione, highlighting the compound's utility in generating novel heterocyclic compounds with potential biological activity (Kinoshita, Watanabe, Nakao, & Furukawa, 1992). Similarly, Walsh and Wamhoff (1989) demonstrated the use of 6-vinyl- and 6-(azavinyl)pyrimidinediones in cycloaddition and Michael-type reactions to produce pyrido[2,3-d]pyrimidines and quinazolines, showcasing the versatility of pyrimidinedione derivatives in organic synthesis (Walsh & Wamhoff, 1989).
Pharmacological Applications
In the realm of pharmacology, pyrimidinedione derivatives have been investigated for their potential as pharmaceutical agents. For instance, Buckheit et al. (2007) studied the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent inhibitors of HIV type 1 and type 2, highlighting their significance in developing new antiviral drugs (Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007). This underscores the therapeutic potential of pyrimidinedione derivatives in targeting viral infections.
Biochemical Applications
In biochemistry, pyrimidinedione derivatives have been linked to the biosynthesis of essential biomolecules. Bacher, Eberhardt, Fischer, Kis, and Richter (2000) detailed the biosynthesis of riboflavin, which requires 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione as a precursor. This process illustrates the critical role of pyrimidinedione derivatives in essential biochemical pathways and their potential in studying metabolic processes (Bacher, Eberhardt, Fischer, Kis, & Richter, 2000).
properties
IUPAC Name |
5-acetyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGDTRJOOFYCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
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